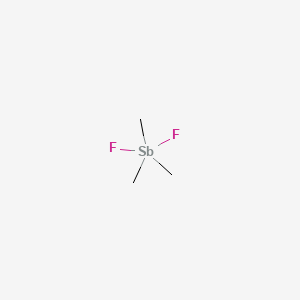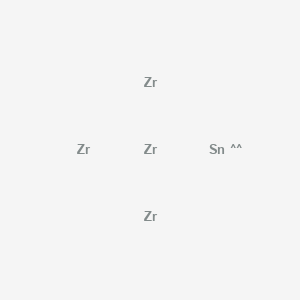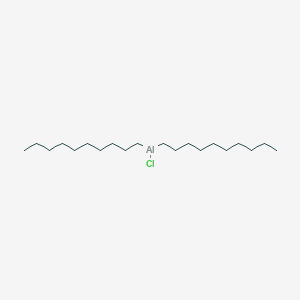
Chloro(didecyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(didecyl)alumane is an organoaluminum compound with the molecular formula C20H43AlCl. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. This compound is particularly notable for its applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of Chloro(didecyl)alumane typically involves the reaction of aluminum chloride with didecylmagnesium or didecylzinc. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
[ \text{AlCl}3 + 2 \text{C}{10}\text{H}{21}\text{MgBr} \rightarrow \text{C}{20}\text{H}_{43}\text{AlCl} + 2 \text{MgBrCl} ]
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Chloro(didecyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloro(didecyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance plastics and coatings.
Wirkmechanismus
The mechanism by which Chloro(didecyl)alumane exerts its effects involves the formation of stable complexes with other molecules. The aluminum center in the compound can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Chloro(didecyl)alumane can be compared with other organoaluminum compounds such as diethylaluminum chloride and triethylaluminum. While all these compounds share similar reactivity due to the presence of aluminum, this compound is unique in its ability to form stable complexes with larger organic molecules, making it particularly useful in applications requiring high molecular weight compounds.
Similar Compounds
- Diethylaluminum chloride
- Triethylaluminum
- Methylaluminoxane
This compound stands out due to its specific alkyl chain length, which imparts unique physical and chemical properties.
Eigenschaften
CAS-Nummer |
13488-64-7 |
|---|---|
Molekularformel |
C20H42AlCl |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
chloro(didecyl)alumane |
InChI |
InChI=1S/2C10H21.Al.ClH/c2*1-3-5-7-9-10-8-6-4-2;;/h2*1,3-10H2,2H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
SNGSKWOIQYYRCE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)

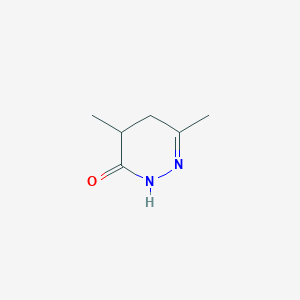
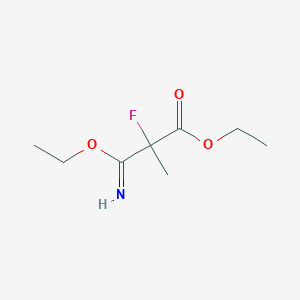
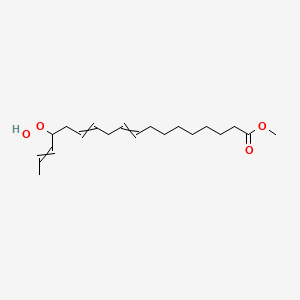
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
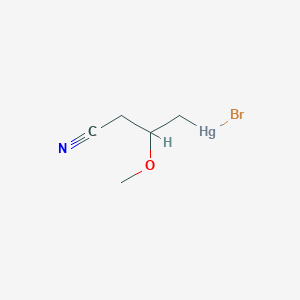
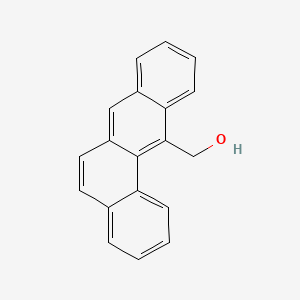
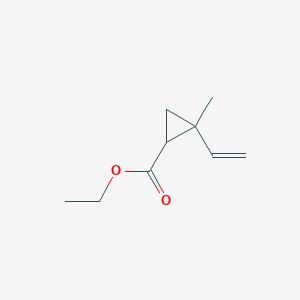

![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

